Cas no 1261817-87-1 (3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine)

3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine

-

- インチ: 1S/C13H6F6IN/c14-12(15,16)8-3-1-2-7(4-8)11-10(20)5-9(6-21-11)13(17,18)19/h1-6H

- InChIKey: BUWZQDOCUAPKSY-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(F)(F)F)=CN=C1C1C=CC=C(C(F)(F)F)C=1

計算された属性

- せいみつぶんしりょう: 416.94492 g/mol

- どういたいしつりょう: 416.94492 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 417.09

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 12.9

3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013008523-500mg |

3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine |

1261817-87-1 | 97% | 500mg |

790.55 USD | 2021-07-04 | |

| Alichem | A013008523-250mg |

3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine |

1261817-87-1 | 97% | 250mg |

475.20 USD | 2021-07-04 | |

| Alichem | A013008523-1g |

3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine |

1261817-87-1 | 97% | 1g |

1,564.50 USD | 2021-07-04 |

3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine 関連文献

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridineに関する追加情報

Introduction to 3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine (CAS No. 1261817-87-1)

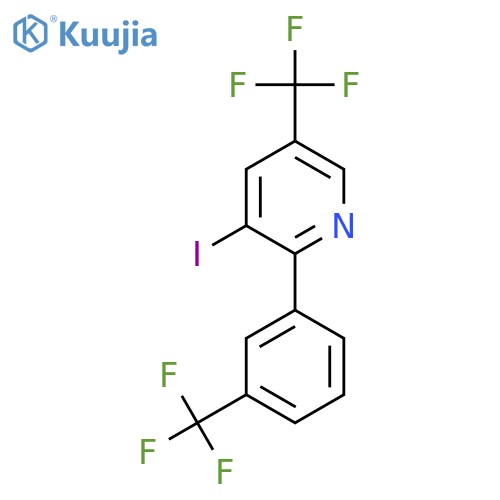

3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound, identified by its CAS number 1261817-87-1, belongs to a class of pyridine derivatives that are widely studied for their biological activity and synthetic utility. The presence of multiple fluorine atoms and iodine substituents in its molecular structure imparts distinct chemical properties that make it a valuable intermediate in the development of novel molecules.

The compound's structure consists of a pyridine core substituted with an iodo group at the 3-position, a trifluoromethyl group at the 5-position, and a trifluoromethyl-substituted phenyl ring at the 2-position. This arrangement of functional groups creates a molecule with high lipophilicity and electronic characteristics that are conducive to further chemical modifications. Such structural features are particularly attractive in medicinal chemistry, where they can influence both the metabolic stability and binding affinity of drug candidates.

In recent years, there has been a surge in research focused on fluorinated pyridines due to their enhanced bioavailability and resistance to metabolic degradation. The trifluoromethyl group, in particular, is well-documented for its ability to improve the pharmacokinetic properties of small molecules by increasing their lipophilicity and reducing their susceptibility to enzymatic breakdown. The combination of these features in 3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine makes it a promising building block for the synthesis of next-generation therapeutics.

One of the most compelling aspects of this compound is its utility as a precursor in cross-coupling reactions, which are fundamental to modern organic synthesis. The iodo group at the 3-position of the pyridine ring can be readily displaced via palladium-catalyzed reactions, allowing for the introduction of diverse substituents at this position. This reactivity has been leveraged in the synthesis of complex heterocyclic frameworks, which are prevalent in many biologically active compounds.

Recent studies have highlighted the role of fluorinated pyridines in the development of kinase inhibitors, which are critical targets in oncology research. For instance, modifications to the pyridine scaffold have been shown to enhance binding affinity to protein kinases while minimizing off-target effects. The presence of multiple trifluoromethyl groups in 3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine may contribute to its ability to modulate kinase activity effectively, making it a valuable scaffold for drug discovery efforts.

The compound's potential extends beyond pharmaceutical applications; it has also been explored as an intermediate in agrochemical research. Fluorinated pyridines are known for their ability to enhance the efficacy and environmental stability of pesticides and herbicides. The structural motifs present in 3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine could be exploited to develop novel agrochemicals with improved performance characteristics.

In terms of synthetic methodologies, this compound serves as an excellent starting material for introducing advanced functional groups through transition-metal-catalyzed reactions. For example, Suzuki-Miyaura cross-coupling can be employed to attach aryl or heteroaryl groups to the pyridine core, while Buchwald-Hartwig amination allows for the introduction of amine functionalities. These transformations have been instrumental in generating libraries of structurally diverse compounds for high-throughput screening.

The growing interest in fluorinated compounds has also spurred advancements in synthetic techniques tailored to handle these challenging substrates. Techniques such as fluoroalkylation and halogen-metal exchange have become increasingly sophisticated, enabling chemists to construct complex fluorinated molecules with high precision. The versatility of 3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine as a precursor aligns well with these emerging methodologies.

From a computational chemistry perspective, understanding the electronic properties of this compound is crucial for rational drug design. Density functional theory (DFT) calculations have been used extensively to model the behavior of fluorinated pyridines in various chemical environments. These studies have provided insights into how subtle changes in substitution patterns can influence molecular interactions with biological targets.

The future prospects for 3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine are bright, with ongoing research exploring its role in emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. The ability to modify its structure while maintaining its core pharmacophore offers chemists an unparalleled degree of flexibility in designing novel treatments.

In conclusion, 3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine (CAS No. 1261817-87-1) represents a significant advancement in synthetic chemistry and drug discovery. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative therapeutics across multiple disciplines. As our understanding of fluorinated compounds continues to evolve, this compound is poised to play an increasingly pivotal role in shaping the future of medicinal chemistry.

1261817-87-1 (3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine) 関連製品

- 1797063-82-1(N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide)

- 2166848-88-8(Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate)

- 1805516-72-6(2-Amino-3-bromo-4-(trifluoromethoxy)benzoic acid)

- 1023535-75-2(1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea)

- 2059914-52-0((1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid)

- 151602-49-2(5-O-Desmethyl Omeprazole)

- 52008-94-3(1,1'-Biphenyl, 4-methoxy-2-methyl-)

- 263400-68-6(4-Chloro-6-methoxy-quinazolin-7-ol)

- 2624417-92-9(Benzene, 2-bromo-1-fluoro-3-(methoxymethoxy)-4-methyl-)

- 81428-04-8(2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide)